1-Methyl-2,3-diphenylpiperidine hydrochloride is a chemical compound classified as a piperidine derivative, which is characterized by a six-membered ring containing one nitrogen atom. Its molecular formula is and it has gained attention in medicinal chemistry due to its potential pharmaceutical applications. The compound is primarily recognized for its anticholinergic properties and its role in various biological activities, including effects on the central nervous system.
This compound falls under the category of diphenylpiperidines, which are known for their diverse pharmacological effects. Piperidine derivatives are significant in drug development because they serve as structural motifs in many therapeutic agents. 1-Methyl-2,3-diphenylpiperidine hydrochloride can be synthesized from readily available precursors, making it accessible for research and industrial applications.
The synthesis of 1-Methyl-2,3-diphenylpiperidine hydrochloride typically involves the reaction of 1-methylpiperidine with benzaldehyde derivatives. The process can be summarized as follows:
The reaction proceeds under controlled conditions, where the formation of the piperidine ring occurs through a nucleophilic attack of the nitrogen on the carbonyl carbon of benzaldehyde, followed by subsequent steps to yield the final product as a hydrochloride salt.
The molecular structure of 1-Methyl-2,3-diphenylpiperidine hydrochloride features a piperidine ring substituted at two positions with phenyl groups and a methyl group at the nitrogen atom. The structural formula can be represented as follows:
The compound has a canonical SMILES representation of CN1CCCC(C1C2=CC=CC=C2)C3=CC=CC=C3.Cl
, and its InChI key is LJOOMMKPKTVRRO-UHFFFAOYSA-N
.
1-Methyl-2,3-diphenylpiperidine hydrochloride can undergo various chemical reactions:
These reactions often require specific conditions such as acidic or basic environments and appropriate solvents.
The mechanism of action for 1-Methyl-2,3-diphenylpiperidine hydrochloride primarily involves its interaction with neurotransmitter systems. As an anticholinergic agent, it likely inhibits acetylcholine receptors, leading to effects such as sedation and decreased secretions. Additionally, it may influence dopaminergic pathways, contributing to its potential use in treating conditions like Parkinsonism .
The compound's physical properties are crucial for determining its behavior in various applications and formulations. Further studies may provide more detailed data on its melting point and solubility characteristics .
1-Methyl-2,3-diphenylpiperidine hydrochloride has several scientific uses:
The foundational synthetic route to 1-methyl-2,3-diphenylpiperidine hydrochloride centers on catalytic hydrogenation of pyridine precursors, leveraging established methodologies for heterocyclic ring saturation. As demonstrated in patent literature, 2-diphenylmethyl-pyridine serves as the principal starting material, undergoing hydrogenation under pressurized H₂ (40–150 atm) in the presence of noble metal catalysts. Platinum oxide (Adams' catalyst) in glacial acetic acid solvent achieves complete reduction at 40–45°C, yielding the piperidine core with subsequent hydrochloride salt formation [3]. Alternatively, Raney nickel in absolute alcohol at 115°C under hydrogen pressure provides a complementary pathway, albeit requiring higher temperatures [3]. These reactions proceed via sequential pyridine ring saturation, where the catalyst facilitates syn-addition of hydrogen across the C=N bonds, ultimately generating the saturated piperidine framework. The choice of catalyst significantly impacts reaction kinetics: platinum enables milder conditions, while nickel demands elevated temperatures but offers cost advantages. Post-hydrogenation workup involves alkaline liberation of the free base, followed by selective hydrochloride crystallization in ethyl acetate/methanol mixtures, yielding high-purity product (m.p. 286–287°C with decomposition) [3].
Table 1: Catalytic Systems for Pyridine-to-Piperidine Hydrogenation
Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |
---|---|---|---|---|
PtO₂ | Glacial Acetic Acid | 40-45 | 40 | >90* |
Raney Ni | Absolute Ethanol | 115 | 150 | 85* |
* Isolated yields after hydrochloride formation as reported in patent examples [3]
Contemporary advances focus on achieving stereocontrol during piperidine ring formation, utilizing tailored transition metal complexes. While classical hydrogenation affords racemic 1-methyl-2,3-diphenylpiperidine, modern protocols employ chiral catalysts to access enantiomerically enriched scaffolds. Ruthenium-based systems (e.g., Ru-phosphine complexes) enable asymmetric hydrogenation of prochiral pyridinium salts via outer-sphere dissociative mechanisms, where stereoselectivity arises from chiral ligand-controlled enamine protonation [2]. Iridium(I) catalysts bearing P,N-ligands further enhance enantioselectivity in reductions of 2,3-disubstituted pyridines, critical for generating non-racemic pharmacophores [2]. For diastereocontrol, palladium- and rhodium-catalyzed hydrogenations prove effective. Palladium/C in alcoholic solvents under mild H₂ pressure (5–10 atm) achieves cis-selectivity in multi-substituted piperidines, while rhodium(I)-pinacol borane systems enable dearomatization/hydrogenation cascades for fluorinated analogs [2] [3]. Grygorenko’s work demonstrates that Rh catalysts outperform Pd in retaining stereochemically sensitive substituents (e.g., hydroxyl groups) during cycloalkylpiperidine synthesis, minimizing epimerization [2].
Table 2: Stereoselective Hydrogenation Catalysts for Piperidine Synthesis
Catalyst System | Key Stereochemical Outcome | Limitations |
---|---|---|
Ir(I)/P,N-ligand | Enantioselective (up to 98% ee) | Sensitive to steric bulk |
Pd/C (H₂, alcohol) | cis-Diastereoselectivity | Requires acid scavengers |
Rh(I)-pinacol borane | Axial F preference in fluoropiperidines | Moisture sensitivity |
Late-stage functionalization of the piperidine core enables diversification of 1-methyl-2,3-diphenylpiperidine derivatives. The N-methyl group is typically installed prior to ring hydrogenation via reductive alkylation. Sodium cyanoborohydride-mediated methylation of secondary amines (e.g., 2,3-diphenylpiperidine) in methanol/acetic acid efficiently introduces the N-methyl moiety, exploiting the superior nucleophilicity of the piperidine nitrogen [7]. For diphenyl modifications, electrophilic aromatic substitution or cross-coupling proves challenging due to steric hindrance; instead, pre-functionalized phenyl precursors are preferred. Suzuki-Miyaura coupling of halogenated pyridines prior to hydrogenation allows incorporation of substituted aryl groups, though concentration optimization is critical to prevent catalyst poisoning [2] [3]. Protecting group strategies are essential for chemoselectivity: lithium-modified catalysts suppress deamination during hydrogenation of aminophenyl derivatives, preserving key substituents [5] [8]. Recent innovations leverage bivalent ligand design, tethering opioid-derived fragments (e.g., loperamide analogs) to the 2,3-diphenylpiperidine scaffold via amide or alkyl spacers, enhancing CNS permeability while retaining dual pharmacophore activity [7].
Solvent selection critically influences hydrogenation efficiency and product purity in 1-methyl-2,3-diphenylpiperidine synthesis. Glacial acetic acid serves as the optimal solvent for Pt-catalyzed reactions, solubilizing both aromatic precursors and ionic intermediates while protonating the pyridine nitrogen to facilitate adsorption onto the catalyst surface [3]. However, acidic conditions risk N-demethylation or phenyl group hydrolysis. Alternative aprotic polar solvents (DMF, NMP) enable milder Ru-catalyzed reductions but complicate catalyst recovery [7]. For workup and crystallization, ethyl acetate/methanol mixtures (4:1 v/v) provide high-yielding hydrochloride salt formation due to differential solubility of the product versus unreacted starting materials [3]. Temperature optimization is equally crucial: hydrogenation below 50°C minimizes racemization of chiral centers, while exceeding 120°C promotes dehalogenation in halogen-containing analogs [2] [8]. Recent studies highlight aqueous micellar systems as sustainable alternatives, where water-tolerant cobalt nanoparticles achieve comparable yields (∼88%) with simplified product isolation [2].
Table 3: Solvent Impact on Hydrogenation Efficiency
Solvent | Catalyst Compatibility | Reaction Rate (k, h⁻¹) | Key Advantage |
---|---|---|---|
Glacial Acetic Acid | PtO₂, Pd/C | 0.45 | Enhances substrate protonation |
Absolute Ethanol | Raney Ni, Ru/C | 0.28 | Lowers dehalogenation risk |
Tetrahydrofuran | Rh(I), Ir(I) | 0.32 | Improves stereoselectivity |
Water (with surfactant) | Co/TiO₂ | 0.38 | Simplifies product isolation |
Two dominant strategies exist for constructing the 1-methyl-2,3-diphenylpiperidine scaffold: pyridine hydrogenation (cyclization) versus reductive amination of diketones. The cyclization approach (Section 1.1) offers atom economy, directly converting 2-diphenylmethyl-pyridine into the target scaffold in one pot. However, it requires precious metal catalysts and high-pressure equipment [3]. In contrast, reductive amination employs accessible starting materials like 1-(2,3-diphenylpropyl)-2-methylamine, using NaBH₃CN or H₂/Ru catalysts for imine reduction. Though operationally simpler, this route generates regioisomeric byproducts due to competing N- versus C-alkylation and necessitates chromatographic separation [8].
A hybrid strategy emerges from one-pot cascade reactions, exemplified by lithium-modified Ru/γ-Al₂O₃-catalyzed hydrogenations. These systems sequentially reduce nitro groups and aromatic rings, achieving 95.5% selectivity for alicyclic diamines analogous to 2,3-diphenylpiperidine precursors [5] [8]. Kinetic studies confirm consecutive reaction pathways where nitro reduction precedes ring saturation, avoiding deamination byproducts through base-modulated catalyst tuning [8]. Economically, cyclization routes entail higher catalyst costs (∼$150/g for PtO₂) but fewer steps, while reductive amination uses cheaper reagents but lower yields (∼70% vs. >90% for hydrogenation) [3] [8].
Table 4: Route Comparison for Piperidine Synthesis
Parameter | Pyridine Hydrogenation (Cyclization) | Reductive Amination | One-Pot Cascade |
---|---|---|---|
Key Steps | 1 (direct saturation) | 2 (imine formation + reduction) | 2 (nitro/ring reduction) |
Diastereoselectivity | Moderate (cis:trans ∼3:1) | Low | High (all-cis) |
Byproducts | <5% (over-reduced amines) | ∼30% (regioisomers) | <5% (deaminated) |
Catalyst Cost Index | 100 (reference) | 25 | 65 |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3